N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide
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Description
“N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide” is a chemical compound. It likely contains an anthracene moiety (a three-ring aromatic hydrocarbon), a benzothiazole moiety (a heterocyclic compound consisting of a benzene ring fused to a thiazole ring), and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple aromatic rings and functional groups . The exact structure would depend on the specific positions of these groups on the anthracene and benzothiazole moieties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the anthracene, benzothiazole, and carboxamide groups . These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The carboxamide group could potentially form hydrogen bonds, influencing the compound’s solubility in polar solvents .Safety and Hazards
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O3S/c25-20-14-3-1-2-4-15(14)21(26)17-10-13(6-7-16(17)20)24-22(27)12-5-8-18-19(9-12)28-11-23-18/h1-11H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGILEEPRSPVBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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